molecular formula C10H12BrNO2 B3288263 methyl 4-bromo-2-(dimethylamino)benzoate CAS No. 851335-25-6

methyl 4-bromo-2-(dimethylamino)benzoate

Cat. No.: B3288263
CAS No.: 851335-25-6
M. Wt: 258.11 g/mol
InChI Key: YIYIFDQBBDCTNZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-(dimethylamino)benzoate is a substituted benzoate ester compound of interest in organic synthesis and materials science research. Its structure, featuring both an electron-donating dimethylamino group and an electron-withdrawing bromo substituent on the aromatic ring, makes it a potential building block for the synthesis of more complex organic frameworks . This molecular architecture, with dual electron-donating and -accepting behavior, is fundamental to the pronounced nonlinear optical (NLO) responses in organic systems . Researchers may explore its application in the development of novel organic nonlinear optical materials, which have applications in integrated photonics, high-speed information processing, and optical modulation . The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-bromo-2-(dimethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(2)9-6-7(11)4-5-8(9)10(13)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYIFDQBBDCTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methyl 4-bromo-2-(dimethylamino)benzoate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 2-(dimethylamino)benzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction conditions often include a solvent such as dichloromethane or chloroform and are carried out at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Methyl 4-bromo-2-(dimethylamino)benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-(dimethylamino)benzoate depends on its specific application. In the context of its use as an intermediate in organic synthesis, the compound acts as a substrate that undergoes various chemical transformations. The bromine atom and the dimethylamino group provide sites for nucleophilic substitution and other reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

The following analysis compares methyl 4-bromo-2-(dimethylamino)benzoate with structurally related compounds, focusing on substituent effects, synthesis, and applications.

Structural Analogues
Table 1: Key Structural Differences and Similarities
Compound Name Substituents (Positions) Functional Groups Key Properties/Applications Reference ID
This compound Br (C4), -N(CH₃)₂ (C2) Ester, halogen, tertiary amine Potential HDAC inhibition, photochemistry
Methyl 3,5-dibromo-2-diacetylaminobenzoate Br (C3, C5), -N(Ac)₂ (C2) Ester, dihalogen, acetylated amine Crystal packing via C–H⋯O interactions
Methyl 2-(dimethylamino)benzoate -N(CH₃)₂ (C2) Ester, tertiary amine Tentative biomonitoring matrix
Methyl 4'-(dimethylamino)-[1,1'-biphenyl]-4-carboxylate -N(CH₃)₂ (C4'), ester (C4) Biphenyl, tertiary amine, ester UV-induced cross-coupling reactions
Triflusulfuron methyl ester Triazine, sulfonylurea, methoxy (C4) Ester, sulfonylurea Herbicidal activity

Key Observations :

  • Electron Effects: The dimethylamino group in the target compound enhances electron density at the aromatic ring, contrasting with electron-withdrawing bromine. This duality may facilitate regioselective reactions, such as electrophilic substitutions or photochemical transformations .
  • Biological Activity: Methyl 2-(dimethylamino)benzoate (lacking bromine) is tentatively identified in biomonitoring studies, suggesting bromine in the target compound may enhance stability or alter metabolic pathways .
Physical and Chemical Properties
Table 2: Comparative Physical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Stability Notes Reference ID
This compound ~258.11 (calculated) Not reported Susceptible to nucleophilic attack at C4-Br
Methyl 3,5-dibromo-2-diacetylaminobenzoate 410.04 107–110 Stabilized by weak C–H⋯O interactions
Methyl 2-(dimethylamino)benzoate ~179.21 Not reported Likely hygroscopic due to amine

Key Observations :

  • Crystallinity: Methyl 3,5-dibromo-2-diacetylaminobenzoate exhibits defined crystal structures due to intermolecular interactions, whereas the target compound’s dimethylamino group may promote amorphous solid formation .
  • Thermal Stability: Bromine’s electronegativity may lower the thermal decomposition temperature compared to non-halogenated analogues.

Q & A

Q. What are the common synthetic routes for methyl 4-bromo-2-(dimethylamino)benzoate, and what factors influence reaction efficiency?

this compound is typically synthesized via halogenation and coupling reactions. A key step involves introducing the bromine atom at the 4-position of the benzoate scaffold, followed by dimethylamino group functionalization. For example, halogenation using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) in anhydrous dichloromethane can minimize side reactions like over-bromination . The dimethylamino group is often introduced via nucleophilic substitution using dimethylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF). Reaction efficiency depends on solvent polarity, temperature stability of intermediates, and steric hindrance from the methyl ester group .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Critical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., bromine at C4, dimethylamino at C2) and ester functionality.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 273.99 for C₁₀H₁₁BrNO₂) and isotopic patterns for bromine .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and detect impurities like unreacted precursors or dehalogenated byproducts .

Q. How does the dimethylamino group influence the compound’s chemical reactivity and solubility?

The dimethylamino group acts as an electron-donating substituent, increasing electron density at the aromatic ring and directing electrophilic substitution to the para position. It also enhances solubility in polar solvents (e.g., methanol, DMSO) due to its basicity and ability to form hydrogen bonds. However, steric hindrance from the two methyl groups may slow down reactions at the ortho position .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Discrepancies between experimental and predicted NMR shifts often arise from solvent effects or conformational flexibility. To resolve this:

  • Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm coupling patterns and assign peaks accurately.
  • Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) with solvent models (e.g., PCM for DMSO) to simulate shifts and compare with experimental data .
  • Cross-validate with X-ray crystallography if crystalline samples are available .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom at C4 makes this compound a candidate for palladium-catalyzed cross-coupling. Key optimizations include:

  • Ligand selection : Bulky ligands like SPhos or XPhos improve steric accessibility to the bromine atom.
  • Solvent system : Use toluene/water mixtures with Na₂CO₃ as a base to balance solubility and reaction kinetics.
  • Temperature : Reactions typically proceed at 80–100°C to overcome electron-withdrawing effects of the ester group .

Q. How do steric and electronic effects impact regioselectivity in further functionalization (e.g., nitration or sulfonation)?

The dimethylamino group directs electrophiles to the para position (C5) due to its strong electron-donating resonance effect. However, steric hindrance from the ester group at C1 and dimethylamino at C2 can limit accessibility to the ortho positions. For nitration, use fuming HNO₃ in H₂SO₄ at 0°C to favor para-nitration (>80% yield). Sulfonation requires SO₃ in ClCH₂CH₂Cl under reflux to achieve C5-sulfonation selectively .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final esterification step?

Low yields often result from incomplete esterification or hydrolysis of intermediates. Solutions include:

  • Using Dean-Stark traps to remove water during esterification with methanol and catalytic H₂SO₄.
  • Protecting the dimethylamino group with Boc (tert-butoxycarbonyl) to prevent protonation and side reactions .

Q. What are the pitfalls in scaling up synthesis from milligram to gram quantities?

Key challenges include:

  • Exothermic reactions : Bromination steps require precise temperature control to avoid decomposition.
  • Purity control : Recrystallization from ethanol/water (7:3 v/v) improves purity but may reduce yield.
  • Safety : Bromine and dimethylamine are toxic; use closed systems and scrubbers for gas byproducts .

Data Contradictions and Validation

Q. How should researchers interpret discrepancies in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

Contradictory data may arise from off-target effects or assay conditions. Validate by:

  • Repeating assays with positive/negative controls (e.g., known inhibitors).
  • Using isothermal titration calorimetry (ITC) to measure binding constants directly.
  • Performing metabolic stability tests in liver microsomes to rule out compound degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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